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Compound of Interest

Compound Name: NS6180

Cat. No.: B1680102 Get Quote

This guide provides a comprehensive overview of the in vivo pharmacokinetics of NS6180, a

potent and selective inhibitor of the KCa3.1 potassium channel. The information is tailored for

researchers, scientists, and drug development professionals, offering detailed experimental

methodologies, quantitative data, and visual representations of key pathways and workflows.

Introduction
NS6180, with the chemical name 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-

3(4H)-one, is a novel benzothiazinone that acts as a blocker of the intermediate-conductance

Ca2+-activated K+ channel, KCa3.1 (also known as IKCa1 or the Gárdos channel).[1][2][3]

This channel is a key regulator of membrane potential and calcium signaling in various cell

types, including immune cells like T-lymphocytes.[3] By inhibiting KCa3.1, NS6180 can

suppress T-cell activation and the production of pro-inflammatory cytokines, making it a

promising therapeutic candidate for immune-mediated diseases such as inflammatory bowel

disease (IBD).[1][2][4]

Mechanism of Action: KCa3.1 Channel Inhibition
NS6180 exerts its pharmacological effect by directly blocking the KCa3.1 channel pore.[5] It

interacts with specific amino acid residues, namely threonine 250 (T250) and valine 275

(V275), within the channel's inner pore.[1][5] This binding physically obstructs the passage of

potassium ions, thereby inhibiting the channel's function. The inhibition of KCa3.1 in T-cells

leads to a reduction in the calcium influx required for their activation, proliferation, and
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subsequent release of inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-

gamma (IFN-γ).[1][2]
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Figure 1: Signaling pathway of NS6180 in T-cell inhibition.

Quantitative Pharmacokinetic Data
Pharmacokinetic studies of NS6180 have been conducted in rats. The data reveals that while

NS6180 is a potent inhibitor, it exhibits low plasma exposure following oral and intraperitoneal

administration, indicating very low bioavailability.[1] The plasma concentration profile after

intravenous administration was best described by a three-compartment model.[1]
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Parameter Intravenous (i.v.) Intraperitoneal (i.p.) Oral (p.o.)

Dose 10 mg·kg⁻¹ 10 mg·kg⁻¹ 10 mg·kg⁻¹

Cmax 9 ± 2 μM (at 5 min) 33 nM 186 nM

Plasma Half-Life (t½) 3.8 h (elimination) Not Reported Not Reported

Distribution Half-Life

(t½)
0.15 h Not Reported Not Reported

Bioavailability N/A Extremely Low Extremely Low

Data sourced from

studies in rats.[1]

Experimental Protocols
The following section details the methodology used for the in vivo pharmacokinetic assessment

of NS6180 in rats.

4.1. Animal Model

Species: Rat[1]

Group Size: 3 animals per administration route[1]

4.2. Drug Formulation and Administration

Dosing: A single dose of 10 mg·kg⁻¹ was administered for each route.[1]

Administration Routes:

Intravenous (i.v.)

Intraperitoneal (i.p.)

Oral (p.o.)

4.3. Sample Collection and Analysis
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Matrix: Plasma[1]

Time Points: Blood samples were collected at various time points post-administration.

Following intravenous administration, samples were taken at 5 minutes and up to 24 hours.

[1]

Analysis: Total NS6180 plasma concentrations were measured to determine the

pharmacokinetic profile.[1]

4.4. Pharmacokinetic Modeling

The intravenous administration data was analyzed using a three-compartment model. This

model suggests a rapid initial distribution from the blood into tissues, followed by an

elimination phase, and a slower redistribution from deeper compartments (like body fat) back

into the plasma.[1]
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Figure 2: Experimental workflow for in vivo pharmacokinetic study.
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In Vitro Potency and Selectivity
NS6180 is a highly potent inhibitor of KCa3.1 channels from multiple species. Its inhibitory

concentration (IC50) for the cloned human KCa3.1 channel is 9 nM.[1][2] It demonstrates

similar potencies against endogenously expressed KCa3.1 channels in human, mouse, and rat

erythrocytes (IC50 of 15–20 nM).[1][2]

Importantly, NS6180 exhibits a favorable selectivity profile. At a concentration 100 times its

IC50, it showed minimal inhibition (at most 15%) of other tested ion channels.[1] This selectivity

is crucial for minimizing off-target effects and enhancing its therapeutic potential.

In Vivo Efficacy
Despite its poor plasma exposure, NS6180 has demonstrated significant anti-inflammatory

effects in a rat model of inflammatory bowel disease (dinitrobenzene sulfonic acid-induced

colitis).[1][2] Oral administration of NS6180 at doses of 3 and 10 mg·kg⁻¹ (twice daily) was as

effective as the standard IBD drug sulfasalazine (at 300 mg·kg⁻¹ once daily) in dampening

colon inflammation and improving body weight gain.[1][2] This suggests that even low systemic

concentrations of NS6180 may be sufficient to engage the target in inflamed tissues or that the

compound may have a high local concentration in the gut.

Conclusion
NS6180 is a potent and selective KCa3.1 channel inhibitor with demonstrated anti-

inflammatory efficacy in a preclinical model of IBD.[1] Its in vivo pharmacokinetic profile in rats

is characterized by a plasma half-life of 3.8 hours and extremely low oral and intraperitoneal

bioavailability.[1] The discrepancy between its low systemic exposure and significant in vivo

efficacy warrants further investigation, potentially pointing towards high local tissue

concentrations or the engagement of a particularly sensitive therapeutic target. The data

presented in this guide provides a foundational understanding for researchers and

professionals involved in the development of KCa3.1 inhibitors for immunoinflammatory

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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